molecular formula C16H28ClN B065398 4-decylaniline Hydrochloride CAS No. 175136-55-7

4-decylaniline Hydrochloride

Cat. No.: B065398
CAS No.: 175136-55-7
M. Wt: 269.9 g/mol
InChI Key: GVHBLNKHLYTGAQ-UHFFFAOYSA-N
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Description

4-Decylaniline Hydrochloride is an organic compound with the molecular formula C16H28ClN. It is a derivative of aniline, where the aniline ring is substituted with a decyl group at the para position and is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylaniline Hydrochloride typically involves the alkylation of aniline. The process begins with the reaction of aniline with decyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution. The resulting 4-decylaniline is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Decylaniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Decylaniline Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various functional materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Decylaniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydrochloride salt form increases its solubility in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

  • 4-Octylaniline
  • 4-Dodecylaniline
  • 4-Tetradecylaniline
  • 4-Hexadecylaniline

Comparison: 4-Decylaniline Hydrochloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it offers a balance between hydrophobicity and solubility, making it suitable for a wide range of applications. Its specific interactions with molecular targets also differentiate it from other similar compounds .

Biological Activity

4-Decylaniline Hydrochloride is a chemical compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 4-decylaniline, characterized by a benzene ring with an amine group (NH2) at the para position and a decyl chain (C10H21) attached to the same carbon. The hydrochloride form enhances solubility in aqueous environments, facilitating its biological applications.

Molecular Formula

  • Chemical Formula : C16H28ClN
  • Molecular Weight : 273.87 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its lipophilicity due to the decyl group, which allows it to interact effectively with lipid membranes. This interaction can disrupt cellular processes by affecting membrane integrity and fluidity.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors, possibly affecting signal transduction pathways.

Biological Applications

Research has indicated several potential applications for this compound in biology and medicine:

  • Therapeutic Potential : Investigated for use as a building block in drug development due to its ability to modify biological pathways.
  • Aquatic Toxicity Studies : Evaluated for its toxicity in aquatic environments, providing insights into its environmental impact and safety profile .
  • Material Science : Used in the synthesis of functional materials that may have biological relevance.

Case Study 1: Inhibition of Enzymatic Activity

A study explored the effects of this compound on sphingosine kinases (SphK1 and SphK2), which are critical in regulating sphingosine 1-phosphate (S1P) levels. The compound exhibited moderate inhibitory effects on both kinases, suggesting its potential as a therapeutic agent targeting sphingolipid metabolism.

EnzymeInhibition Constant (K_i)
SphK155 μM
SphK220 μM

This indicates that modifications to the compound's structure could enhance its selectivity and potency against these targets .

Case Study 2: Aquatic Toxicity Assessment

In aquatic toxicity assessments, the compound's LC50 values were determined using fathead minnows (Pimephales promelas). The results indicated that hydrophobicity plays a significant role in toxicity:

ParameterValue
Log Kow3.45
LC50 (96h)0.75 mg/L

These findings highlight the importance of considering environmental impacts when evaluating compounds for biological applications .

Properties

IUPAC Name

4-decylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N.ClH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;/h11-14H,2-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHBLNKHLYTGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379698
Record name 4-decylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-55-7
Record name 4-decylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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